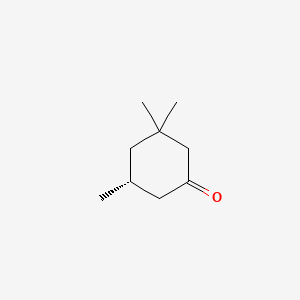

(5R)-3,3,5-三甲基环己烷-1-酮

概述

描述

(5R)-3,3,5-trimethylcyclohexan-1-one , also known as pulegone , is a bicyclic ketone compound. It belongs to the class of monoterpenoids and is commonly found in various plant species, including mint and pennyroyal. Pulegone has a characteristic minty aroma and is often used in flavorings, perfumes, and insect repellents.

Synthesis Analysis

The synthesis of pulegone involves several methods, including extraction from natural sources (such as essential oils) and chemical synthesis. One common route is the oxidation of menthone , another natural compound found in mint oils. This oxidation process converts menthone into pulegone.

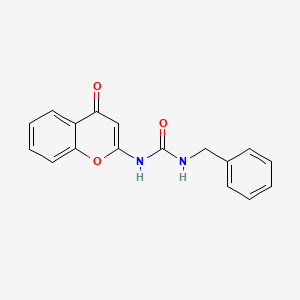

Molecular Structure Analysis

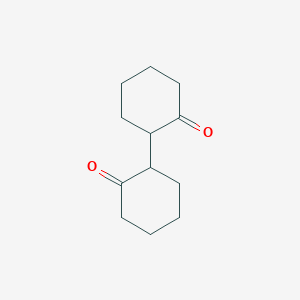

Pulegone has the following molecular formula: C[sub]10[/sub]H[sub]16[/sub]O . Its structure consists of a cyclohexane ring with three methyl groups (hence the name 3,3,5-trimethylcyclohexan-1-one ). The stereochemistry is specified as (5R) , indicating the configuration of the chiral center at position 5.

Chemical Reactions Analysis

Pulegone can undergo various chemical reactions, including:

- Oxidation : Pulegone can be further oxidized to form menthofuran , which is also found in mint oils.

- Reduction : Reduction of pulegone yields menthol , a well-known compound with cooling properties.

- Isomerization : Under certain conditions, pulegone can isomerize to form isopulegone .

Physical And Chemical Properties Analysis

- Physical State : Pulegone is a colorless to pale yellow liquid at room temperature.

- Odor : It has a characteristic minty odor.

- Boiling Point : Pulegone boils at approximately 224°C .

- Solubility : It is soluble in organic solvents (e.g., ethanol, ether) but sparingly soluble in water.

科学研究应用

合成中的立体控制

立体控制是化学合成中至关重要的一方面,尤其是在创建具有特定手性中心化合物的过程中。例如,Fleming、Maiti 和 Ramarao(2003 年)的研究表明,使用中间硅烷基团对 1,5 相关的立体中心进行立体控制,突出了亲核试剂对立体中心相邻双键的非对映选择性进攻。这项工作对于理解复杂分子合成中的立体化学结果非常重要,可能包括 (5R)-3,3,5-三甲基环己烷-1-酮 的衍生物 (Fleming, Maiti, & Ramarao, 2003)。

催化氢化

催化氢化过程在工业化学中至关重要,可用于生产各种化学品。Ray 和 Carr(1995 年)对 1,3,5-三甲基苯在模拟逆流移动床色谱反应器中催化氢化为 1,3,5-三甲基环己烷的实验研究展示了该工艺在实现高产品纯度和反应物转化率方面的效率和有效性,这可能与在类似条件下生产 (5R)-3,3,5-三甲基环己烷-1-酮 有关 (Ray & Carr, 1995)。

有机硅结构单元

有机硅化合物是有机合成中的基本结构单元,具有独特的反应性和稳定性。Geyer 等人(2015 年)讨论了基于 4-硅环己烷-1-酮的有机硅化合物的合成,这对于构建各种分子结构非常有价值。这项研究可能会为合成具有有机硅官能团的 (5R)-3,3,5-三甲基环己烷-1-酮 衍生物提供见解,从而扩大其在合成化学中的用途 (Geyer et al., 2015)。

酶促不对称合成

酶促合成提供了一种绿色高效的方法来生产手性化合物。Wada 等人(2003 年)展示了使用两步酶促还原,由 2,6,6-三甲基-2-环己烯-1,4-二酮合成双重手性化合物(4R,6R)-4-羟基-2,2,6-三甲基环己酮。该方法突出了使用生物催化合成 (5R)-3,3,5-三甲基环己烷-1-酮 及其衍生物的潜力,具有很高的立体控制和环境友好性 (Wada et al., 2003)。

安全和危害

- Toxicity : Pulegone can be toxic if ingested in large quantities. It is metabolized in the liver to form hepatotoxic intermediates.

- Pregnancy : Pregnant individuals should avoid exposure to pulegone, as it may cause uterine contractions.

- Environmental Impact : Pulegone is toxic to aquatic organisms and should be handled with care.

未来方向

Research on pulegone continues to explore its potential applications, safety profiles, and environmental impact. Future studies may focus on optimizing its synthesis, understanding its pharmacological effects, and developing safer alternatives for insect repellency.

属性

IUPAC Name |

(5R)-3,3,5-trimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSWICCRDBKBMH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349029 | |

| Record name | (R)-3,3,5-trimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5R)-3,3,5-trimethylcyclohexan-1-one | |

CAS RN |

33496-82-1 | |

| Record name | (R)-3,3,5-trimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-5-methoxy-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1655167.png)

![5-(4-Chloroanilino)-1,3-dimethyl-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655169.png)

![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1655173.png)

![N-[(E)-(2-chlorophenyl)methylideneamino]-3,4,5-trihydroxybenzamide](/img/structure/B1655175.png)